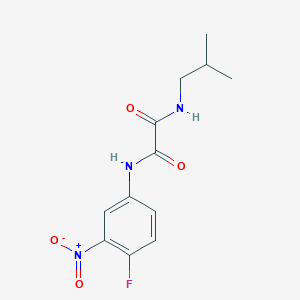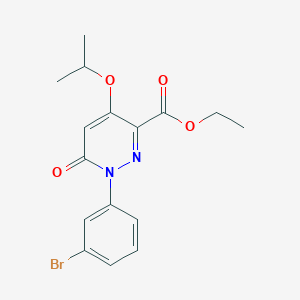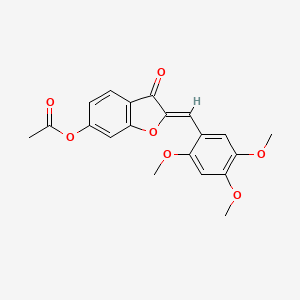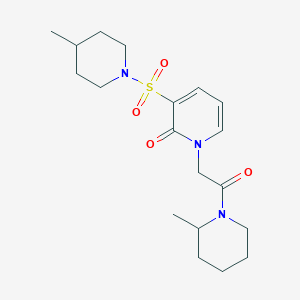
N1-(4-fluoro-3-nitrophenyl)-N2-isobutyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have the characteristic structures of both the 4-fluoro-3-nitrophenyl group and the isobutyloxalamide group .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its molecular structure and the conditions under which it is stored or used. Without specific information, it’s hard to predict what these reactions might be .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Fluorometric Sensing and Analytical Chemistry
Several compounds with similar structural motifs, such as nitrophenyl groups, have been used in the development of fluorescent probes for detecting specific ions or molecules in biological and environmental samples. For instance, selective fluorometric sensing techniques using compounds that can switch between "OFF" and "ON" states upon interaction with certain ions highlight the potential of nitrophenyl derivatives in analytical chemistry applications (Panchenko, Fedorov, & Fedorova, 2018).
Drug Metabolism and Pharmacokinetics
Research on the metabolism and pharmacokinetics of pharmaceuticals such as Flutamide, which contains a nitrophenyl moiety, illustrates the significance of understanding the transformation and interaction of chemical compounds within biological systems. This knowledge is crucial for drug design and safety assessments (Goda, Nagai, Akiyama, Nishikawa, Ikemoto, Aizawa, Nagata, & Yamazoe, 2006).
Environmental Monitoring
Compounds with nitrophenyl groups have been applied in environmental monitoring, such as the detection of pollutants in water. The development of sensors for specific analytes, including chromate anions and nitrophenol compounds, showcases the application of these chemicals in creating tools for environmental protection and compliance with safety standards (Parmar, Rachuri, Bisht, Laiya, & Suresh, 2017).
Biological Imaging and Sensing
In the field of bioimaging, nitrophenyl derivatives are used to develop fluorescent probes for imaging specific biological processes or markers within cells. This application is vital for understanding cellular mechanisms, diagnosing diseases, and developing therapeutic interventions (Yuan, Lin, Yang, & Chen, 2012).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with other substances or systems. This is typically studied in the context of biological or chemical processes. Without specific information about the intended use or context of this compound, it’s hard to provide details about its mechanism of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O4/c1-7(2)6-14-11(17)12(18)15-8-3-4-9(13)10(5-8)16(19)20/h3-5,7H,6H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETHPCLCSMCQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluoro-3-nitrophenyl)-N2-isobutyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2823685.png)





![N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2823697.png)

![7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2823699.png)
![N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B2823701.png)


![N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2823706.png)
![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)